Home > Products > Screening Compounds P50866 > 4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy Simvastatin
4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy Simvastatin - 123852-10-8

4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy Simvastatin

Catalog Number: EVT-385341
CAS Number: 123852-10-8
Molecular Formula: C₃₁H₅₃ClO₆Si
Molecular Weight: 585.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Simvastatin, a derivative of the statin class, is a potent inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, which is a key enzyme in the cholesterol biosynthesis pathway. It is widely prescribed for the treatment of hypercholesterolemia and the prevention of cardiovascular diseases. However, recent studies have raised concerns about its potential to induce insulin resistance and new-onset diabetes during long-term therapy. Additionally, simvastatin has been investigated for its effects on various cellular processes, including glucose uptake, cell proliferation, and viral replication, which may extend its applications beyond lipid-lowering1234.

(+)-6-epi-Mevinolin (2a)

Compound Description: (+)-6-epi-Mevinolin (2a) is a potent 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitor. [] HMG-CoA reductase is the rate-limiting enzyme in cholesterol biosynthesis, and inhibiting this enzyme effectively lowers cholesterol levels.

Relevance: Although not directly structurally related, (+)-6-epi-Mevinolin (2a) shares a similar biological target with 4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy Simvastatin. Both compounds target HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. This suggests a potential structural similarity within the pharmacophore of both compounds, despite differences in their overall structures. []

(+)-6-epi-4a,5-dihydromevinolin (2b)

Compound Description: (+)-6-epi-4a,5-dihydromevinolin (2b) is another analog of mevinolin that acts as an HMG-CoA reductase inhibitor, demonstrating similar cholesterol-lowering potential as (+)-6-epi-Mevinolin. []

Relevance: Similar to (+)-6-epi-Mevinolin (2a), (+)-6-epi-4a,5-dihydromevinolin (2b) targets HMG-CoA reductase for cholesterol reduction. This shared biological activity with 4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy Simvastatin hints at a potential common pharmacophore or binding site interaction despite their structural differences. []

2,5,6-Trichloro-1-(beta-d-ribofuranosyl)benzimidazole (TCRB)

Compound Description: 2,5,6-Trichloro-1-(beta-d-ribofuranosyl)benzimidazole (TCRB) is a benzimidazole nucleoside with potent and selective antiviral activity against human cytomegalovirus (HCMV). []

Relevance: This compound is not structurally related to 4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy Simvastatin. It is mentioned in the context of developing antiviral agents, particularly against HCMV, and does not share the same biological target or structural features with the main compound. []

2-Bromo-5,6-dichloro-1-(beta-d-ribofuranosyl)benzimidazole (BDCRB)

Compound Description: 2-Bromo-5,6-dichloro-1-(beta-d-ribofuranosyl)benzimidazole (BDCRB), similar to TCRB, is a benzimidazole nucleoside exhibiting strong and selective anti-HCMV activity. []

Relevance: This compound is also not structurally related to 4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy Simvastatin and is discussed for its antiviral properties against HCMV. It does not share a similar structure or biological activity with the main compound. []

2-Halo-6,7-dichloro-4-(beta-d-ribofuranosyl)quinolines

Compound Description: This refers to a series of quinoline C-nucleosides designed as 6+6 bicyclic analogs of TCRB, aiming to develop potential antiviral agents. []

Relevance: Although designed as analogs of TCRB, these quinoline C-nucleosides are not directly structurally related to 4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy Simvastatin. They belong to a different chemical class and target a different biological pathway (antiviral) than the main compound. []

Applications in Various Fields

Cardiovascular Disease Prevention

Simvastatin is primarily used to lower cholesterol levels and prevent cardiovascular diseases. Its efficacy in reducing the risk of heart attacks and strokes is well-documented.

Diabetes and Metabolic Disorders

Despite its benefits, simvastatin may increase the risk of new-onset diabetes. The inhibition of glucose uptake and GLUT4 translocation in muscle cells suggests a need for careful monitoring of blood glucose levels in patients on long-term simvastatin therapy12.

Antiviral Therapy

The synergistic antiviral activity of simvastatin with nucleoside analogues against HBV provides a basis for considering its use in combination therapies for hepatitis B treatment3.

Oncology

Simvastatin's anticancer effects, such as the inhibition of cell proliferation and migration in head and neck squamous cell carcinoma, open up possibilities for its use as an adjunctive therapy in cancer treatment4.

Source and Classification

This compound falls under the classification of statins, which are inhibitors of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. Statins are widely prescribed for lowering cholesterol levels and preventing cardiovascular diseases. The specific structure and modifications of 4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy Simvastatin suggest its potential as an intermediate in synthesizing new statin analogs with improved pharmacological properties .

Synthesis Analysis

The synthesis of 4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy Simvastatin typically involves several key steps:

  1. Protection of Hydroxyl Groups: The hydroxyl groups in simvastatin are often protected using silyl groups to prevent unwanted reactions during subsequent steps.
  2. Chlorination: Chlorination at the 5'-position can be achieved through various methods, including the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride.
  3. Silylation: The introduction of the tert-butyldimethylsilyl group is accomplished using tert-butyldimethylsilyl chloride in the presence of a base like imidazole or triethylamine, facilitating the formation of the silyl ether.
  4. Purification: The final product is purified using chromatographic techniques to isolate the desired compound from by-products and unreacted materials.

These methods require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity .

Molecular Structure Analysis

The molecular structure of 4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy Simvastatin can be represented by its molecular formula C31H51ClO7SiC_{31}H_{51}ClO_7Si.

Key Structural Features:

  • tert-butyldimethylsilyl Group: This bulky silyl group enhances lipophilicity and may improve membrane permeability.
  • Chlorine Atom: The presence of chlorine at the 5'-position may influence the biological activity and stability of the compound.
  • Hydroxy Group: The hydroxy group at the 4a'-position is critical for maintaining biological activity as it participates in hydrogen bonding interactions with target enzymes.

The compound's three-dimensional conformation can significantly affect its interaction with biological targets, particularly HMG-CoA reductase .

Chemical Reactions Analysis

4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy Simvastatin can participate in various chemical reactions:

  1. Hydrolysis: Under acidic or basic conditions, the silyl protecting group can be removed, regenerating free hydroxyl groups.
  2. Nucleophilic Substitution: The chlorine atom can undergo nucleophilic substitution reactions, allowing for further modifications to create new derivatives.
  3. Reduction Reactions: The hydroxy group can participate in reduction reactions to form alcohol derivatives or further functionalize the molecule.

These reactions are crucial for modifying the compound to enhance its pharmacological properties or to create new analogs .

Mechanism of Action

The primary mechanism of action for 4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy Simvastatin is similar to that of other statins, primarily involving inhibition of HMG-CoA reductase.

Mechanistic Details:

  1. Inhibition of Cholesterol Synthesis: By binding to HMG-CoA reductase, this compound prevents the conversion of HMG-CoA to mevalonate, a precursor in cholesterol biosynthesis.
  2. Increased LDL Receptor Activity: Statins increase the expression of LDL receptors on hepatocytes, leading to enhanced clearance of low-density lipoprotein from circulation.
  3. Anti-inflammatory Effects: Statins also exhibit anti-inflammatory properties that contribute to cardiovascular protection beyond cholesterol lowering.

These actions collectively reduce serum cholesterol levels and lower cardiovascular risk .

Physical and Chemical Properties Analysis

Key Properties:

  • Molecular Weight: Approximately 609.03 g/mol.
  • Appearance: Typically appears as a clear colorless oil.
  • Solubility: Soluble in organic solvents such as methanol and ethanol; limited solubility in water.

Stability:

The stability can vary based on environmental conditions (e.g., temperature, pH), particularly due to the presence of reactive functional groups that may undergo hydrolysis or oxidation if not properly protected .

Applications

The applications of 4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy Simvastatin are primarily found in pharmaceutical research:

  1. Development of Novel Statins: It serves as an intermediate for synthesizing new statin derivatives that may offer improved efficacy or reduced side effects.
  2. Biological Studies: Investigated for its effects on lipid metabolism and potential therapeutic benefits in various cardiovascular conditions.
  3. Drug Formulation Research: Used in studies aimed at enhancing drug delivery systems through modifications that improve bioavailability.

This compound exemplifies ongoing efforts to refine statin therapy and address limitations associated with existing treatments .

Introduction to *4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy Simvastatin* [1] [8]

Structural Classification and Functional Group Analysis

4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy Simvastatin belongs to the type 1 statin structural class, characterized by a partially reduced naphthalene-derived decalin ring system fused to a β-hydroxy-δ-lactone moiety. This classification aligns it with naturally derived statins like lovastatin and mevastatin, as well as their semi-synthetic analogues . The compound retains the essential dihydroxyheptanoic acid unit conserved across all statins, which mimics the transition state of HMG-CoA during enzymatic reduction. Critical functional groups include:

  • Tert-butyldimethylsilyl (TBS) Ether: This protecting group masks the 4a'-hydroxy functionality, significantly enhancing the compound’s stability during synthetic manipulations. The TBS group’s steric bulk and silicon-oxygen bond strength prevent unwanted side reactions at this position [1] .
  • Chlorine Substituent (5' position): The chloro group introduces electron-withdrawing character to the lactone ring, potentially modulating its hydrolytic susceptibility and providing a synthetic handle for further derivatization.
  • Lactone Ring: Maintains the biologically inactive prodrug form, which requires in vivo hydrolysis to the active β-hydroxyacid species for therapeutic efficacy.
  • Decalin System: Provides the hydrophobic anchor critical for binding interactions within the HMG-CoA reductase catalytic domain.

Table 1: Functional Group Characteristics and Roles

Functional GroupPositionChemical RoleImpact on Reactivity
tert-Butyldimethylsilyl4a'-OHProtecting groupStabilizes hydroxyl; prevents oxidation/dehydration
Chlorine5'Electron-withdrawing substituentModulates lactone ring electrophilicity
Hydroxyl4a'Steric/electronic modifierDirects regioselective reactions
LactoneC1'Prodrug moietyHydrolyzed in vivo to active acid form

The stereochemical configuration at C3 and C5 (3R,5R) remains intact, preserving the molecule’s ability to bind HMG-CoA reductase with high affinity. Nuclear magnetic resonance spectroscopy would confirm the tert-butyldimethylsilyl group’s presence through characteristic upfield shifts of proximal methylene protons (0.8–1.1 ppm) and distinctive tert-butyl singlet resonance [1] .

Role in the Statin Family: Comparative Context with Simvastatin and Derivatives

Within the statin family, 4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy Simvastatin serves as a synthetic intermediate rather than a therapeutic agent. Its structural modifications directly address key challenges in simvastatin production:

  • Protection Strategy: The TBS group shields the sterically hindered 4a'-hydroxy group during side-chain modifications of simvastatin. This protection is vital because simvastatin’s C4a hydroxyl exhibits heightened reactivity toward elimination under acidic conditions. Unprotected simvastatin derivatives undergo rapid dehydration, compromising synthetic yields .
  • Chlorine as a Directing Group: The 5'-chloro substituent may facilitate selective ring-opening or transesterification reactions essential for generating active metabolites or analogues. This contrasts with commercial statins like pravastatin, where microbial hydroxylation introduces the 6β-hydroxy group post-synthetically.
  • Structural Parallels: Unlike type 2 statins (e.g., atorvastatin, rosuvastatin) featuring fully synthetic fluorophenyl-based hydrophobic domains, this derivative retains the natural decalin core characteristic of type 1 statins. This conservation maintains the optimal three-dimensional orientation of the HMG-mimetic pharmacophore relative to the hydrophobic anchor .

Table 2: Synthetic Utility Comparison of Statin Intermediates

IntermediateProtection StrategyKey Functional ModificationsPrimary Synthetic Utility
4-TBS-5'-chloro-4a'-hydroxy SimvastatinTBS ether (4a'-OH)5'-Cl, 4a'-OTBSRegioselective side-chain functionalization
Simvastatin β-hydroxyacid methyl esterNoneC1 methyl esterDirect precursor to simvastatin acid
Lovastatin diketone analogEnol etherC4 carbonyl, C6 unsaturationMicrobial hydroxylation substrate

The compound’s lipophilicity (LogP ≈ 4.2–4.8) exceeds that of simvastatin (LogP ≈ 4.0) due to the TBS group’s hydrophobic character. While elevated lipophilicity risks non-hepatic tissue penetration—a concern with withdrawn statins like cerivastatin—this intermediate’s transient synthetic role circumvents such liabilities .

Historical Development of Protected Statin Intermediates

The strategic use of protected statin intermediates emerged from two historical imperatives: overcoming synthetic bottlenecks in complex molecule production and enabling structure-activity relationship studies. Key developments include:

  • Early Statin Synthesis Challenges: Initial simvastatin production relied on direct methylation of lovastatin’s C2-methylbutyrate side chain. This process suffered from poor regioselectivity due to competing reactions at the C4a, C6, and C8 hydroxyls. The discovery that C4a-hydroxy derivatives spontaneously dehydrated under acidic catalysis (e.g., during esterification) necessitated protection strategies .
  • Silyl Group Adoption: Inspired by oligonucleotide and prostaglandin synthesis, chemists at Merck & Co. pioneered tert-butyldimethylsilyl protection for statin hydroxyl groups in the early 1990s. The TBS group offered ideal attributes: steric accessibility for introduction/removal, stability toward diverse reaction conditions, and compatibility with lactone ring integrity [1] .
  • Chlorinated Analogues: Introduction of halogen substituents originated from efforts to modulate statin metabolism. The 5'-chloro modification in this compound specifically derived from halogenation studies of δ-lactones, where chlorine’s size and electronegativity provided optimal electronic effects without excessive steric distortion .

Table 3: Evolution of Protected Statin Intermediates

Time PeriodKey DevelopmentChemical InnovationImpact on Statin Synthesis
1978–1985Isolation of lovastatin/mevastatinNatural statin fermentationEstablished core scaffold
1985–1990Semi-synthetic simvastatin productionDirect methylation of lovastatinLimited yields due to poor regioselectivity
1990–1995Silyl-protected intermediatesTBS ethers for C4a/C6 hydroxylsEnabled selective side-chain modification
1995–2000Halogenated derivatives5'-Cl substitution for lactone activationFacilitated ring-opening/functionalization

The historical trajectory reflects a broader shift in statin chemistry: from reliance on natural product isolation toward rationally designed semi-synthetic routes employing protective group strategies. 4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy Simvastatin embodies this evolution, representing a convergence of protective group chemistry and targeted functionalization to access structurally optimized HMG-CoA reductase inhibitors .

Properties

CAS Number

123852-10-8

Product Name

4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy Simvastatin

IUPAC Name

[(1S,3R,4S,4aS,7S,8S,8aS)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-4-chloro-4a-hydroxy-3,7-dimethyl-2,3,4,7,8,8a-hexahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate

Molecular Formula

C₃₁H₅₃ClO₆Si

Molecular Weight

585.3 g/mol

InChI

InChI=1S/C31H53ClO6Si/c1-11-30(7,8)28(34)37-24-16-20(3)27(32)31(35)15-14-19(2)23(26(24)31)13-12-21-17-22(18-25(33)36-21)38-39(9,10)29(4,5)6/h14-15,19-24,26-27,35H,11-13,16-18H2,1-10H3/t19-,20+,21+,22+,23-,24-,26-,27-,31-/m0/s1

InChI Key

DUYDNPDLGLCXCC-FSYOVWAKSA-N

SMILES

CCC(C)(C)C(=O)OC1CC(C(C2(C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O[Si](C)(C)C(C)(C)C)O)Cl)C

Synonyms

2,2-Dimethylbutanoic Acid [1S-[1α,3α,4β,4aα,7β,8β(2S*,4S*)]]-4-Chloro-8-[2-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]tetrahydro-6-oxo-2H-pyran-2-yl]ethyl]-1,2,3,4,4a,7,8,8a-octahydro-4a-hydroxy-3,7-dimethyl-1-naphthalenyl Ester

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C(C2(C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O[Si](C)(C)C(C)(C)C)O)Cl)C

Isomeric SMILES

CCC(C)(C)C(=O)O[C@H]1C[C@H]([C@@H]([C@]2([C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O[Si](C)(C)C(C)(C)C)O)Cl)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.